1'-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE
Overview
Description
1’-(2H-1,3-Benzodioxole-5-carbonyl)-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound that features a benzodioxole moiety and a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2H-1,3-Benzodioxole-5-carbonyl)-[1,4’-bipiperidine]-4’-carboxamide typically involves multiple steps:
Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Coupling with Bipiperidine: The benzodioxole derivative is then coupled with a bipiperidine moiety using palladium-catalyzed cross-coupling reactions.
Final Amidation: The final step involves the amidation of the bipiperidine derivative to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-(2H-1,3-Benzodioxole-5-carbonyl)-[1,4’-bipiperidine]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxole compounds .
Scientific Research Applications
1’-(2H-1,3-Benzodioxole-5-carbonyl)-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-(2H-1,3-Benzodioxole-5-carbonyl)-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
Piperonylic Acid: Contains the benzodioxole moiety and is used in similar applications.
Uniqueness
1’-(2H-1,3-Benzodioxole-5-carbonyl)-[1,4’-bipiperidine]-4’-carboxamide is unique due to its combination of the benzodioxole and bipiperidine structures, which confer specific biological activities and chemical properties not found in simpler analogs .
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c20-18(24)19(22-8-2-1-3-9-22)6-10-21(11-7-19)17(23)14-4-5-15-16(12-14)26-13-25-15/h4-5,12H,1-3,6-11,13H2,(H2,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGFBFUWBAPYFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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